1-[2-(2-Tert-butyl-4-chlorophenoxy)ethylamino]propan-2-ol;oxalic acid
Overview
Description
1-[2-(2-Tert-butyl-4-chlorophenoxy)ethylamino]propan-2-ol;oxalic acid is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes a tert-butyl group, a chlorophenoxy group, and an amino-propanol moiety. The ethanedioate (salt) form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-Tert-butyl-4-chlorophenoxy)ethylamino]propan-2-ol;oxalic acid typically involves multiple steps:
Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 2-tert-butyl-4-chlorophenol with an appropriate alkylating agent to form the chlorophenoxy intermediate.
Amination: The chlorophenoxy intermediate is then reacted with an ethylamine derivative under controlled conditions to introduce the amino group.
Propanol Addition: The resulting compound is further reacted with a propanol derivative to form the final product.
Salt Formation: The final step involves the reaction of the compound with ethanedioic acid to form the ethanedioate (salt).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the reactions under controlled temperature and pressure conditions.
Purification: The product is purified using techniques such as crystallization, filtration, and distillation to ensure high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[2-(2-Tert-butyl-4-chlorophenoxy)ethylamino]propan-2-ol;oxalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
1-[2-(2-Tert-butyl-4-chlorophenoxy)ethylamino]propan-2-ol;oxalic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and receptor binding due to its unique structure.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[2-(2-Tert-butyl-4-chlorophenoxy)ethylamino]propan-2-ol;oxalic acid involves:
Molecular Targets: The compound interacts with specific enzymes or receptors, leading to inhibition or activation of biological pathways.
Pathways Involved: It may modulate signaling pathways, affecting cellular processes such as proliferation, apoptosis, or metabolism.
Comparison with Similar Compounds
Similar Compounds
- 1-{[2-(2-tert-butyl-4-chlorophenoxy)ethyl]amino}-2-propanol hydrochloride
- 1-{[2-(2-tert-butyl-4-chlorophenoxy)ethyl]amino}-2-propanol sulfate
Uniqueness
1-[2-(2-Tert-butyl-4-chlorophenoxy)ethylamino]propan-2-ol;oxalic acid is unique due to its enhanced solubility and stability compared to its hydrochloride and sulfate counterparts. This makes it more suitable for certain applications, particularly in aqueous environments.
Properties
IUPAC Name |
1-[2-(2-tert-butyl-4-chlorophenoxy)ethylamino]propan-2-ol;oxalic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24ClNO2.C2H2O4/c1-11(18)10-17-7-8-19-14-6-5-12(16)9-13(14)15(2,3)4;3-1(4)2(5)6/h5-6,9,11,17-18H,7-8,10H2,1-4H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRXXBKPGHXGJDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCCOC1=C(C=C(C=C1)Cl)C(C)(C)C)O.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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